2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine
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Overview
Description
2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine typically involves the condensation of appropriate thiophene and pyrrole precursors. One common method includes the reaction of 2-bromo-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one with ethanamine under specific conditions . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted thiophene-pyrrole derivatives.
Scientific Research Applications
2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyrrole-2-carboxylic acid: Known for its biological activities and used as a scaffold in medicinal chemistry.
Thieno[3,2-b]pyrrole-5-carboxamides: Investigated for their antiviral properties.
Uniqueness
2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various advanced applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C8H10N2S |
---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine |
InChI |
InChI=1S/C8H10N2S/c9-3-1-6-5-10-8-7(6)2-4-11-8/h2,4-5,10H,1,3,9H2 |
InChI Key |
ZPWYDLSJSVDWHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN2)CCN |
Origin of Product |
United States |
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